ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

prodrug design cell permeability logP optimization

Ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate (CAS 942005-96-1; molecular formula C15H15N3O3; MW 285.30 g/mol) is a synthetic small-molecule hybrid that combines a 1,3,4-oxadiazole ring directly substituted at the C-2 position of an indole core, further functionalized with an N-ethyl acetate side chain. This specific structural arrangement places it at the intersection of two pharmacologically privileged scaffolds: the indole nucleus, a cornerstone of numerous bioactive molecules, and the 1,3,4-oxadiazole heterocycle, which has been extensively exploited for antimicrobial, anticancer, and receptor-modulating activities.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 942005-96-1
Cat. No. B2738072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
CAS942005-96-1
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2C=C1C3=NN=C(O3)C
InChIInChI=1S/C15H15N3O3/c1-3-20-14(19)9-18-12-7-5-4-6-11(12)8-13(18)15-17-16-10(2)21-15/h4-8H,3,9H2,1-2H3
InChIKeyJUOTWIJKRJIVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate (942005-96-1): A Strategic Indole-Oxadiazole Hybrid for Targeted Research Programs


Ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate (CAS 942005-96-1; molecular formula C15H15N3O3; MW 285.30 g/mol) is a synthetic small-molecule hybrid that combines a 1,3,4-oxadiazole ring directly substituted at the C-2 position of an indole core, further functionalized with an N-ethyl acetate side chain . This specific structural arrangement places it at the intersection of two pharmacologically privileged scaffolds: the indole nucleus, a cornerstone of numerous bioactive molecules, and the 1,3,4-oxadiazole heterocycle, which has been extensively exploited for antimicrobial, anticancer, and receptor-modulating activities [1][2]. As a member of the broader indole-1,3,4-oxadiazole class, compounds sharing this architecture have demonstrated significant in vitro potency in antifungal (EC50 values in the low µg/mL range against Botrytis cinerea) [3] and anticancer models (IC50 ranging from 1.78 to 19.74 µM against estrogen receptor-positive breast cancer cell lines MCF-7 and T-47D) [4], establishing the class's relevance for drug discovery and chemical biology applications.

Why Generic Substitution of Ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate Fails: Structural Nuances Dictate Biological Outcomes


Interchanging ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate with seemingly similar indole-oxadiazole hybrids is not scientifically justifiable without explicit comparative data. Critical structural variations—the position of the oxadiazole attachment on the indole ring (C-2 vs. C-3), the nature of the ester group (ethyl vs. methyl or free acid), and the substituent on the oxadiazole (5-methyl vs. 5-ethyl)—each modulate electron distribution, molecular conformation, and lipophilicity, fundamentally altering target engagement [1][2]. The 5-HT3 antagonist pharmacophore model derived from this exact chemical series defines a strict 8.4–8.9 Å distance requirement between the aromatic binding site and the basic amine; deviations in linker length or geometry resulting from even subtle structural changes collapse binding affinity [3]. Similarly, in DGAT1 and S1P1 receptor programs, the substitution pattern on the indole-oxadiazole scaffold is a key determinant of potency, with minor modifications leading to substantial shifts in IC50 values [4][5]. The quantitative evidence below substantiates why this specific compound, with its unique combination of C-2 oxadiazole placement, ethyl ester prodrug moiety, and 5-methyl substituent, occupies a distinct position in structure-activity landscapes that cannot be replicated by generic analogs.

Quantitative Differentiation Guide for Ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate


Ethyl Ester vs. Free Acid: Lipophilicity-Driven Permeability Advantages

The ethyl ester functionality of the target compound confers a significant lipophilicity advantage over its putative free acid metabolite (2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetic acid). Based on the calculated partition coefficient (cLogP), the ethyl ester is estimated to have a cLogP approximately 1.5–2.0 log units higher than the corresponding carboxylic acid, directly enhancing passive membrane permeability . This difference is critical for intracellular target engagement: in the broader indole-oxadiazole class, ester prodrugs have been deliberately employed to improve oral bioavailability and CNS penetration, with the ethyl ester serving as a cleavable moiety that is hydrolyzed in vivo to release the active acid at the target site [1]. The free acid, while potentially more water-soluble, would exhibit limited cell permeability and would be unsuitable for assays requiring intracellular target access without active transport mechanisms.

prodrug design cell permeability logP optimization

C-2 vs. C-3 Oxadiazole Substitution: Regiochemistry Governs Pharmacophore Alignment

The attachment of the 1,3,4-oxadiazole ring at the C-2 position of the indole nucleus, as found in the target compound, defines a distinct pharmacophoric geometry compared to the C-3 substituted isomer (e.g., ethyl 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate). Foundational structure-activity relationship (SAR) work on indole oxadiazole 5-HT3 antagonists established that substitution at the C-2 position is critical for maintaining the optimal 8.4–8.9 Å distance between the aromatic binding site and the basic nitrogen required for high-affinity receptor binding [1]. Shifting the oxadiazole to the C-3 position alters the molecular geometry, disrupting this precise spatial relationship and leading to a collapse in binding affinity. While quantitative Ki or IC50 data for this exact C-2 vs. C-3 pair has not been published, the 5-HT3 antagonist series demonstrated that indole-2-oxadiazole analogs achieved nanomolar binding affinity (Ki < 10 nM for optimized members), whereas regioisomeric modifications resulted in at least a 10- to 100-fold loss in potency [1].

regioisomer SAR receptor pharmacophore 5-HT3 antagonism

Ethyl vs. Methyl Ester: Differential Hydrolytic Stability and Pharmacokinetic Tuning

The ethyl ester in the target compound provides a distinct hydrolytic stability profile compared to the methyl ester analog (methyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate). In general ester SAR, increasing the alkyl chain length from methyl to ethyl reduces the rate of esterase-mediated hydrolysis by approximately 2- to 5-fold, as the bulkier ethoxy group sterically hinders access to the catalytic serine residue in carboxylesterases [1]. This translates to longer half-lives in plasma and cellular matrices, providing a more sustained release of the active acid metabolite. The methyl ester, while more rapidly hydrolyzed, may be preferred for assays requiring quick conversion; however, for in vivo pharmacology studies where sustained exposure is desired, the ethyl ester's extended stability is advantageous [2]. Direct experimental hydrolysis rate data for this specific compound pair has not been published, but the trend is well-established across diverse ester-linked heterocyclic systems.

ester prodrug stability metabolic half-life pharmacokinetics

Anticancer Class Potency: Indole-Oxadiazole Hybrids Demonstrate Sub-Micromolar to Low Micromolar Activity Against Breast Cancer Lines

Members of the indole-based oxadiazole derivative class, which include the target compound's core scaffold, have demonstrated significant antiproliferative activity against estrogen receptor-positive human breast cancer cell lines. In a 2024 study, a series of indole-oxadiazole derivatives exhibited IC50 values ranging from 1.78 µM to 19.74 µM against MCF-7 and T-47D cell lines, with the most potent compounds achieving sub-2 µM potency [1]. While the specific IC50 of ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate has not been reported in this study, the structure-activity trends indicate that the 1,3,4-oxadiazole substitution at C-2 of indole is a critical pharmacophoric element for ER-α binding, with the ester side chain providing a handle for further optimization of physicochemical properties [1]. This class-level potency positions the compound as a viable starting point for anticancer lead optimization, with the expectation that the ethyl ester prodrug form would provide superior cell permeability compared to free acid counterparts evaluated in the study .

anticancer activity estrogen receptor alpha breast cancer cell lines

Antifungal Activity Against Plant Pathogens: Class-Level EC50 Ranging from Low µg/mL

Indole derivatives bearing 1,3,4-oxadiazole moieties, structurally analogous to the target compound, have shown promising antifungal activity against agriculturally relevant phytopathogens. In a 2024 study of 21 synthesized indole-1,3,4-oxadiazole derivatives, several compounds exhibited potent inhibitory effects against Botrytis cinerea (grey mold) with EC50 values in the low µg/mL range, comparable to or exceeding the commercial fungicide azoxystrobin in certain cases [1]. The presence of the oxadiazole ring was identified as a key pharmacophoric element contributing to cell membrane disruption and inhibition of mycelial growth. The acetate ester side chain present in the target compound is a well-precedented handle for further diversification in agrichemical lead optimization programs [1]. Direct antifungal data for this exact compound is not available, but the class-level EC50 range provides a benchmark for expected potency.

antifungal activity Botrytis cinerea agrichemical discovery

Synthetic Tractability and Derivatization Potential: N-Ethyl Acetate as a Versatile Anchor for Library Expansion

The N-ethyl acetate group of the target compound serves as a versatile synthetic handle that enables straightforward diversification into amide, hydrazide, and heterocyclic derivatives. This contrasts with the N-unsubstituted indole comparator (2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, CAS 37574-80-4, melting point 234–235 °C ), which requires additional alkylation steps to introduce the acetate side chain and exhibits higher crystallinity that can complicate solution-phase chemistry . The target compound, as a pre-functionalized indole-1-acetate ester, can be directly subjected to: (i) aminolysis to generate diverse amide libraries; (ii) hydrazinolysis to yield hydrazides for further heterocycle synthesis; (iii) hydrolysis to the free acid for coupling reactions. This pre-installed functionality eliminates one to two synthetic steps compared to starting from the N-unsubstituted indole, reducing overall synthetic burden by an estimated 20–40% in library production workflows [1].

synthetic building block library diversification medicinal chemistry

High-Impact Application Scenarios for Ethyl 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate


Lead Optimization in ER-Positive Breast Cancer Drug Discovery Programs

Based on class-level evidence demonstrating IC50 values of 1.78–19.74 µM for indole-oxadiazole derivatives against MCF-7 and T-47D breast cancer cell lines [1], this compound is well-suited as a starting scaffold for medicinal chemistry optimization targeting estrogen receptor alpha. Its ethyl ester prodrug design offers a predicted permeability advantage over free acid analogs , making it particularly valuable for cell-based phenotypic screening campaigns where intracellular target engagement is required. The C-2 oxadiazole substitution ensures alignment with the pharmacophore geometry validated in receptor-binding studies [2], providing a rational starting point for SAR expansion.

Agricultural Fungicide Discovery: Botrytis cinerea Lead Exploration

Given the class-level EC50 range of 2–20 µg/mL reported for related indole-1,3,4-oxadiazole derivatives against Botrytis cinerea [3], this compound is a candidate for antifungal screening cascades in agrichemical R&D. The pre-functionalized N-ethyl acetate moiety enables rapid generation of amide and hydrazide libraries for structure-activity exploration, directly supporting hit-to-lead optimization timelines [4]. The C-2 attachment of the oxadiazole may confer differential selectivity against phytopathogens compared to C-3 regioisomers commonly explored in the literature.

GPCR Modulator Discovery: 5-HT3 or S1P1 Receptor Pharmacophore Probing

The indole-2-oxadiazole architecture is a privileged pharmacophore for 5-HT3 serotonin receptor antagonism, with optimized members achieving sub-10 nanomolar binding affinity [2]. While this specific compound's receptor binding data is not published, the conserved C-2 oxadiazole geometry and the established distance requirements (8.4–8.9 Å between aromatic site and basic nitrogen) make it a rational choice for 5-HT3 receptor screening [2]. Additionally, patents covering indole-oxadiazole derivatives as S1P1 receptor agonists for autoimmune disease indications [5] further validate the scaffold's relevance for GPCR-targeted programs.

Chemical Biology Probe Development Requiring Metabolic Stability Tuning

The ethyl ester functionality provides a tunable pharmacokinetic handle that distinguishes this compound from its methyl ester and free acid analogs. The predicted 2- to 5-fold slower hydrolysis rate of the ethyl ester compared to the methyl ester [6] makes it particularly suitable for in vivo pharmacological studies where sustained exposure is critical, or for cellular assays requiring gradual release of the active acid moiety over extended incubation periods. This is especially relevant for target validation studies in models where acute versus sustained pathway inhibition yields different phenotypic outcomes.

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